molecular formula C8H12Cl2N2 B13974038 2-Chloro-4-isopropylpyridin-3-amine hcl

2-Chloro-4-isopropylpyridin-3-amine hcl

Cat. No.: B13974038
M. Wt: 207.10 g/mol
InChI Key: ITRSTYJPBGZXLS-UHFFFAOYSA-N
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Description

2-Chloro-4-isopropylpyridin-3-amine hydrochloride is a chemical compound that belongs to the class of chloropyridines. It is characterized by the presence of a chlorine atom at the second position, an isopropyl group at the fourth position, and an amine group at the third position on the pyridine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-isopropylpyridin-3-amine hydrochloride can be achieved through several methods. One common approach involves the chlorination of 3-aminopyridine using gaseous chlorine at low temperatures in the presence of a catalyst . Another method includes the condensation of 4,4-dimethoxyl-2-butanone with cyanoacetamide, followed by cyclization, chlorination, and hydrolysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination processes, where pyridine derivatives are treated with chlorine gas under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-isopropylpyridin-3-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, amines, and other heterocyclic compounds.

Scientific Research Applications

2-Chloro-4-isopropylpyridin-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2-Chloro-4-isopropylpyridin-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyridine: A simpler chlorinated pyridine with similar reactivity.

    3-Chloropyridine: Another isomer with different substitution patterns.

    4-Chloropyridine: Differently substituted pyridine with unique properties.

Uniqueness

2-Chloro-4-isopropylpyridin-3-amine hydrochloride is unique due to the presence of both the isopropyl and amine groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H12Cl2N2

Molecular Weight

207.10 g/mol

IUPAC Name

2-chloro-4-propan-2-ylpyridin-3-amine;hydrochloride

InChI

InChI=1S/C8H11ClN2.ClH/c1-5(2)6-3-4-11-8(9)7(6)10;/h3-5H,10H2,1-2H3;1H

InChI Key

ITRSTYJPBGZXLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=NC=C1)Cl)N.Cl

Origin of Product

United States

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